molecular formula C9H13Cl2N3 B6265070 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride CAS No. 102872-04-8

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride

Cat. No. B6265070
CAS RN: 102872-04-8
M. Wt: 234.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride, also known as 2-IAED, is a synthetic organic compound belonging to the class of indazole derivatives. It is a white, odorless powder that has been used in a variety of scientific research applications. 2-IAED is a versatile compound that can be used in a variety of experiments and has been used to study a range of biological processes.

Mechanism of Action

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride has been shown to have anti-inflammatory and analgesic effects in a variety of laboratory experiments. It has also been shown to have anti-tumor effects in animal models. Additionally, 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride has been shown to have a protective effect on the liver, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride in laboratory experiments is its ability to inhibit COX-2. This makes it a useful tool for studying the effects of inflammation and pain. However, there are some limitations to using 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride in laboratory experiments. It is not very soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is a relatively expensive compound, so it may not be feasible to use it in large-scale experiments.

Future Directions

There are a number of potential future directions for research involving 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride. These include further studies on its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases. Additionally, further research could be conducted on its ability to inhibit other enzymes, such as those involved in the metabolism of drugs. It could also be studied for its potential use in the treatment of cancer, as well as its potential to reduce the risk of cardiovascular disease. Finally, further research could be conducted on its toxicity and its ability to interact with other drugs.

Synthesis Methods

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride can be synthesized by reacting a mixture of 1H-indazole and ethan-1-amine in anhydrous dimethylformamide. The mixture is heated to a temperature of 80°C for 2 hours and then cooled to room temperature. The product is then purified by recrystallization from methanol.

Scientific Research Applications

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interaction, and DNA binding. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of metabolism and toxicity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride involves the reaction of 3-(2-bromoethyl)-1H-indazole with ethylenediamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-(2-bromoethyl)-1H-indazole", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(2-bromoethyl)-1H-indazole is reacted with ethylenediamine in the presence of a base such as potassium carbonate to form 2-(1H-indazol-3-yl)ethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride." ] }

CAS RN

102872-04-8

Product Name

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.